molecular formula C11H23ClN2O2 B572066 (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride CAS No. 1217703-50-8

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride

Cat. No.: B572066
CAS No.: 1217703-50-8
M. Wt: 250.767
InChI Key: LMCKZOQZABNCRC-SBSPUUFOSA-N
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Description

®-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride typically involves the reaction of ®-tert-butyl (piperidin-2-ylmethyl)carbamate with hydrochloric acid. The process begins with the preparation of ®-tert-butyl (piperidin-2-ylmethyl)carbamate, which can be synthesized through the reaction of ®-piperidine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for ®-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds .

Mechanism of Action

The mechanism of action of ®-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCKZOQZABNCRC-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662562
Record name tert-Butyl {[(2R)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217703-50-8
Record name tert-Butyl {[(2R)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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